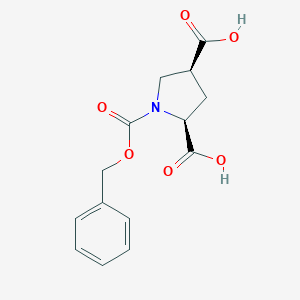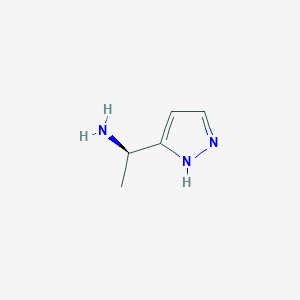
(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid” is a chemical compound with the molecular formula C14H15NO6 . It is used for pharmaceutical testing and is available for purchase as a high-quality reference standard .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction conditions vary, but some common methods include the use of hydrogen in methanol, sodium hydroxide in tetrahydrofuran and water, and various multi-step reactions involving reagents such as pyridine, dimethylsulfoxide, HCl, and NaOH .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H15NO6. Unfortunately, the specific details about the molecular structure were not found in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. These steps include reactions with hydrogen in methanol, sodium hydroxide in tetrahydrofuran and water, and various multi-step reactions involving reagents such as pyridine, dimethylsulfoxide, HCl, and NaOH .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 293.27 g/mol. Unfortunately, other specific physical and chemical properties were not found in the search results .Wissenschaftliche Forschungsanwendungen
Entropy-Controlled Selectivity in Synthesis
(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid is involved in entropy-controlled selectivity during the synthesis of enantiopure polyhydroxylated pyrrolidines. This chemical is a key intermediate in synthesizing azasugars like 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are active as enzymatic inhibitors. The synthesis process leverages the unexpected entropy-controlled reaction that maintains a consistent diastereomeric ratio across a wide temperature range (Lombardo, Fabbroni, & Trombini, 2001).
Redox-Annulations with α,β-Unsaturated Carbonyl Compounds
Cyclic amines, including pyrrolidine, react with α,β-unsaturated aldehydes and ketones through a redox-annulation process. This interaction involves the generation of a conjugated azomethine ylide, followed by 6π-electrocylization and sometimes tautomerization, leading to the formation of ring-fused pyrrolines. These can then be oxidized to pyrroles or reduced to pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).
Synthesis of Conformationally Rigid Analogues
The molecule also plays a role in synthesizing conformationally rigid analogues of 2-amino-adipic acid, where the key steps involve alkylation-cyclization to yield the 8-azabicyclo(3.2.1)octane skeleton. This process is fundamental for creating structures with specific conformational properties (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).
Structural Studies
In structural chemistry, the benzyloxycarbonyl group, as part of the compound, is noted for its orientation and interactions in crystal structures. These interactions are significant for understanding molecular assembly and hydrogen bonding patterns (Ramos Silva, Matos Beja, Paixão, Alte da Veiga, Sobral, & Rocha Gonsalves, 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,4S)-1-phenylmethoxycarbonylpyrrolidine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)10-6-11(13(18)19)15(7-10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOHBSVMSYNMX-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)



![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)




![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)
